molecular formula C10H13NO B3247429 6-Butylnicotinaldehyde CAS No. 181937-07-5

6-Butylnicotinaldehyde

Cat. No.: B3247429
CAS No.: 181937-07-5
M. Wt: 163.22 g/mol
InChI Key: RLPIIZPICZCPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butylnicotinaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of nicotinaldehyde, where a butyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Butylnicotinaldehyde can be synthesized through multiple routes. One common method involves the reaction of n-butylboronic acid with 2-bromopyridine-5-carbaldehyde. The reaction typically proceeds in the presence of a palladium catalyst under Suzuki coupling conditions . Another method involves the use of ethyl acrylate and sodium hydroxide, yielding the desired product with a total yield of approximately 60% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Butylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-butylnicotinic acid.

    Reduction: Reduction reactions can convert it to 6-butylnicotinyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products:

    Oxidation: 6-Butylnicotinic acid.

    Reduction: 6-Butylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butylnicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-butylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Uniqueness: 6-Butylnicotinaldehyde is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This substitution can lead to differences in solubility, boiling point, and interaction with other molecules compared to its analogs .

Properties

IUPAC Name

6-butylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-4-10-6-5-9(8-12)7-11-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIIZPICZCPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butylnicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Butylnicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Butylnicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Butylnicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Butylnicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Butylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.